molecular formula C14H15NO6 B14738069 2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid CAS No. 2545-52-0

2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid

Cat. No.: B14738069
CAS No.: 2545-52-0
M. Wt: 293.27 g/mol
InChI Key: KPNOEMRNXPTFRA-UHFFFAOYSA-N
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Description

2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid is an organic compound with the molecular formula C13H15NO5 It is a derivative of propanedioic acid and contains an acetamido group and a phenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid typically involves the reaction of propanedioic acid derivatives with acetamido and phenylpropyl groups. One common method is the esterification of propanedioic acid with 3-oxo-3-phenylpropylamine, followed by acetylation to introduce the acetamido group. The reaction conditions often include the use of catalysts such as sulfuric acid or hydrochloric acid, and the reactions are carried out under reflux conditions to ensure complete conversion.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale esterification and acetylation processes. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as crystallization and recrystallization are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the keto group to an alcohol group.

    Substitution: The acetamido group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and ketones.

    Reduction: Alcohols.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.

    Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid involves its interaction with specific molecular targets and pathways. The acetamido group can form hydrogen bonds with biological molecules, while the phenylpropyl group can interact with hydrophobic regions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid, 1,3-diethyl ester
  • Propanoic acid, 3-oxo-3-[(2-phenylethyl)amino]-

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of both acetamido and phenylpropyl groups allows for versatile interactions with various molecular targets, making it a valuable compound for research and industrial applications.

Properties

CAS No.

2545-52-0

Molecular Formula

C14H15NO6

Molecular Weight

293.27 g/mol

IUPAC Name

2-acetamido-2-(3-oxo-3-phenylpropyl)propanedioic acid

InChI

InChI=1S/C14H15NO6/c1-9(16)15-14(12(18)19,13(20)21)8-7-11(17)10-5-3-2-4-6-10/h2-6H,7-8H2,1H3,(H,15,16)(H,18,19)(H,20,21)

InChI Key

KPNOEMRNXPTFRA-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC(CCC(=O)C1=CC=CC=C1)(C(=O)O)C(=O)O

Origin of Product

United States

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